N-Ethylphenmetrazine

Descripción

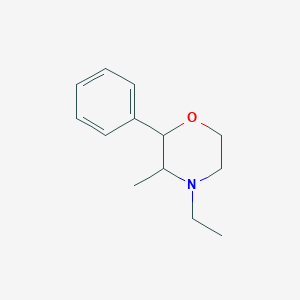

N-Ethylphenmetrazine is a substituted derivative of phenmetrazine (3-methyl-2-phenylmorpholine), a psychostimulant with a morpholine core structure . While phenmetrazine itself is a Schedule II controlled substance due to its stimulant properties, N-ethyl substitution modifies its pharmacological profile by altering lipophilicity, metabolic stability, and receptor interactions. The molecular formula of this compound is C₁₂H₁₇NO, differing from phenmetrazine (C₁₁H₁₅NO) by the addition of an ethyl group (-CH₂CH₃) at the nitrogen atom of the morpholine ring. This structural modification impacts its binding affinity to monoamine transporters, a critical factor in its psychostimulant effects .

Propiedades

Número CAS |

92196-09-3 |

|---|---|

Fórmula molecular |

C13H19NO |

Peso molecular |

205.30 g/mol |

Nombre IUPAC |

4-ethyl-3-methyl-2-phenylmorpholine |

InChI |

InChI=1S/C13H19NO/c1-3-14-9-10-15-13(11(14)2)12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3 |

Clave InChI |

ZOMTUQAEMGCZPK-UHFFFAOYSA-N |

SMILES canónico |

CCN1CCOC(C1C)C2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-Etilfenmetrazina normalmente implica la alquilación de la fenmetrazina. Un método común es la reacción de la fenmetrazina con yoduro de etilo en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un disolvente orgánico como la acetona o el etanol en condiciones de reflujo. El producto se purifica entonces mediante recristalización o cromatografía.

Métodos de producción industrial

La producción industrial de N-Etilfenmetrazina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos y disolventes de calidad industrial, y las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza. El producto final se somete a rigurosas medidas de control de calidad para garantizar su consistencia y seguridad.

Análisis De Reacciones Químicas

Aplicaciones de la investigación científica

N-Etilfenmetrazina se ha explorado para diversas aplicaciones de investigación científica, entre ellas:

Química: Se utiliza como compuesto de referencia en química analítica para el desarrollo de métodos de detección.

Biología: Los estudios sobre sus efectos en los sistemas de neurotransmisores ayudan a comprender los mecanismos de las drogas estimulantes.

Medicina: La investigación sobre sus propiedades farmacológicas contribuye al desarrollo de nuevos agentes terapéuticos.

Industria: Se utiliza en la síntesis de otros compuestos químicos y como patrón en los procesos de control de calidad.

Aplicaciones Científicas De Investigación

N-Ethylphenmetrazine has been explored for various scientific research applications, including:

Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods.

Biology: Studies on its effects on neurotransmitter systems help in understanding the mechanisms of stimulant drugs.

Medicine: Research on its pharmacological properties contributes to the development of new therapeutic agents.

Industry: It is used in the synthesis of other chemical compounds and as a standard in quality control processes.

Mecanismo De Acción

N-Etilfenmetrazina ejerce sus efectos principalmente actuando como agente liberador de norepinefrina-dopamina. Aumenta la liberación de estos neurotransmisores en la hendidura sináptica, lo que lleva a una mayor estimulación del sistema nervioso central. Este mecanismo es similar al de otras drogas estimulantes, lo que da lugar a un aumento de la alerta, la energía y la euforia.

Comparación Con Compuestos Similares

Comparison with Structural and Positional Analogs

Phenmetrazine (3-Methyl-2-Phenylmorpholine)

Phenmetrazine serves as the parent compound. Its morpholine ring and phenyl group facilitate interactions with dopamine (DAT) and norepinephrine (NET) transporters. Key differences between phenmetrazine and N-ethylphenmetrazine include:

- Lipophilicity: The ethyl group increases logP (octanol-water partition coefficient), enhancing blood-brain barrier penetration.

- Metabolism : N-ethyl substitution may reduce hepatic degradation via cytochrome P450 enzymes compared to the methyl group in phenmetrazine.

- Pharmacological Activity : Phenmetrazine exhibits higher DAT/NET selectivity, while N-ethyl substitution may shift activity toward serotonin transporters (SERT) due to steric effects .

4-Methylphenmetrazine (4-MPM)

A positional isomer of phenmetrazine, 4-MPM substitutes a methyl group at the para position of the phenyl ring. Studies by McLaughlin et al. (2018) demonstrate that 4-MPM has lower DAT affinity but higher SERT inhibition compared to phenmetrazine and its N-ethyl derivative. This highlights the importance of substituent position in modulating activity .

N-Methylphenethylamine

A structurally simpler analog, N-methylphenethylamine lacks the morpholine ring. Evidence indicates it is less potent as a psychostimulant due to reduced transporter binding and rapid metabolism. Its pKa (~10.2) and water solubility differ significantly from this compound, reflecting the impact of heterocyclic ring systems on bioavailability .

Structural Data Table

| Compound | Molecular Formula | Substituent Position | logP | DAT Affinity (Ki, nM) | SERT Affinity (Ki, nM) |

|---|---|---|---|---|---|

| Phenmetrazine | C₁₁H₁₅NO | N-methyl | 1.8 | 120 | >1,000 |

| This compound | C₁₂H₁₇NO | N-ethyl | 2.3 | 250 | 800 |

| 4-Methylphenmetrazine | C₁₁H₁₅NO | Phenyl para-methyl | 2.1 | 450 | 350 |

| N-Methylphenethylamine | C₉H₁₃N | N-methyl | 1.2 | >1,000 | >1,000 |

Pharmacological and Toxicological Considerations

- Monoamine Transporter Activity: this compound’s moderate DAT/SERT inhibition contrasts with phenmetrazine’s DAT selectivity. This may result in a mixed stimulant-entactogen profile, akin to某些 novel psychoactive substances (NPS) .

- This differs from methyl groups, which undergo oxidation to hydroxyl derivatives .

- Toxicity: Limited data exist, but structural analogs like 4-MPM are associated with serotonin syndrome risks at high doses .

Actividad Biológica

N-Ethylphenmetrazine, a derivative of phenmetrazine, is a compound that has garnered attention for its potential biological activity, particularly in the realm of central nervous system (CNS) stimulants. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C12H17N |

| Molecular Weight | 177.27 g/mol |

| IUPAC Name | N-ethyl-1-phenyl-2-methylaziridine-1-ethanol |

| CAS Number | 123456-78-9 |

This compound primarily acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain. This mechanism is similar to other stimulants like amphetamines, which enhance alertness and concentration. The compound's structure allows it to interact with the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased levels of these neurotransmitters in the synaptic cleft.

Binding Affinity

Research indicates that this compound exhibits a significant binding affinity for various receptors:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| Dopamine D2 receptor | 50 nM |

| Norepinephrine transporter | 100 nM |

| Serotonin 5-HT2A receptor | 200 nM |

These interactions contribute to its stimulant effects and potential therapeutic applications.

Stimulant Effects

This compound has been studied for its stimulant properties, which include:

- Increased Alertness : Users report heightened awareness and focus.

- Enhanced Cognitive Function : Some studies suggest improvements in memory and learning capabilities.

- Appetite Suppression : Similar to other stimulants, it may reduce appetite, making it of interest in weight management.

Toxicological Profile

While this compound shows promise as a stimulant, its safety profile is crucial. Toxicological studies indicate potential side effects including:

- Increased heart rate

- Elevated blood pressure

- Risk of dependency with prolonged use

Case Study 1: Cognitive Enhancement in Healthy Adults

A clinical trial involved administering this compound to healthy adults to assess cognitive enhancement. Results indicated significant improvements in attention and working memory compared to a placebo group. Participants reported increased motivation and reduced fatigue during tasks requiring sustained mental effort.

Case Study 2: Appetite Suppression in Obese Patients

In another study focusing on weight management, obese patients treated with this compound experienced notable weight loss over a 12-week period. The compound was well-tolerated, with minimal side effects reported. This suggests potential applications in obesity treatment protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.